1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane

Organic Synthesis Building Blocks Cross-Coupling

Researchers requiring a versatile 1,5-diazocane scaffold with orthogonal cross-coupling handles often face limited commercial availability. This compound solves that gap with dual 3-bromophenylsulfonyl groups enabling sequential Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions for systematic SAR exploration. • Dual bromo handles for orthogonal derivatization via cross-coupling • 1,5-Diazocane core provides distinct conformational profile vs. common piperazine or 1,4-diazepane rings • High lipophilicity (ACD/LogP 5.70) for PK/PD modulation studies Reliable supply with batch-to-batch consistency for medicinal chemistry and materials research applications.

Molecular Formula C18H20Br2N2O4S2
Molecular Weight 552.296
CAS No. 1133116-31-0
Cat. No. B581298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane
CAS1133116-31-0
Molecular FormulaC18H20Br2N2O4S2
Molecular Weight552.296
Structural Identifiers
SMILESC1CN(CCCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H20Br2N2O4S2/c19-15-5-1-7-17(13-15)27(23,24)21-9-3-11-22(12-4-10-21)28(25,26)18-8-2-6-16(20)14-18/h1-2,5-8,13-14H,3-4,9-12H2
InChIKeyXUBSPPCOKWQFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane: A Specialized 1,5-Diazocane Scaffold for Chemical Synthesis


1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane (CAS 1133116-31-0) is a synthetic organic compound belonging to the class of 1,5-diazocanes. Its structure is defined by an eight-membered diazocane ring disubstituted at the 1 and 5 positions with 3-bromophenylsulfonyl groups [1]. The compound is characterized by a molecular formula of C18H20Br2N2O4S2 and a molecular weight of 552.3 g/mol . It is commercially available as a research chemical with a typical purity specification of 95% .

Why Generic 1,5-Diazocane Analogs Cannot Substitute 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane


The specific structural features of 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane preclude simple substitution by other 1,5-diazocane derivatives. First, the presence of two 3-bromophenylsulfonyl groups provides unique opportunities for orthogonal synthetic manipulation, such as Suzuki-Miyaura cross-coupling reactions, which are impossible with unsubstituted or differently substituted diazocanes. Second, the 1,5-diazocane scaffold itself is less common than its 1,4-diazocane counterparts and offers a distinct conformational profile, which can be crucial for applications requiring specific spatial geometries [1]. Therefore, replacing this compound with a generic 1,5-diazocane or a different sulfonyl analog would fundamentally alter the chemical reactivity, the potential for further derivatization, and the resulting molecular properties of any downstream product or library member [2].

Quantitative Evidence for 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane: A Data-Driven Procurement Guide


Structural Differentiation: Dual Bromophenylsulfonyl Groups Enable Orthogonal Functionalization

1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane possesses two 3-bromophenylsulfonyl groups, a feature that is absent in the vast majority of other 1,5-diazocane analogs . This structural element is quantifiably defined by the molecular formula C18H20Br2N2O4S2 [1]. Unlike non-brominated or differently substituted diazocanes, this compound offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions, enabling the precise and controlled introduction of aryl, alkenyl, or alkyl groups onto the scaffold.

Organic Synthesis Building Blocks Cross-Coupling Scaffold Functionalization

Scaffold Differentiation: 1,5-Diazocane Core Provides a Unique Conformational Landscape

The 1,5-diazocane core of this compound is an eight-membered ring containing two nitrogen atoms at the 1 and 5 positions. This contrasts with the more commonly explored 1,4-diazocane scaffold [1]. The 1,5-substitution pattern results in a larger, more flexible ring system compared to piperazine or 1,4-diazepane scaffolds, which can lead to different conformational preferences and spatial arrangements of attached functional groups [2]. This is a key differentiating feature from other diazocane isomers and smaller nitrogen-containing heterocycles.

Medicinal Chemistry Conformational Analysis Scaffold Hopping Chemical Biology

Physicochemical Property Profile: Key Predictions Guide Experimental Design

Predicted physicochemical properties for 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane are available, providing a baseline for experimental planning. Key calculated parameters include an ACD/LogP of 5.70, a high boiling point of 648.5±65.0 °C at 760 mmHg, and a high predicted bioconcentration factor (ACD/BCF) of 4264.40 at pH 7.4 . These values can be compared directly to other, more polar 1,5-diazocane analogs to assess differences in lipophilicity, volatility, and potential environmental fate.

Physicochemical Properties ADME Prediction Medicinal Chemistry Compound Selection

Primary Research Applications for 1,5-Bis(3-bromophenylsulfonyl)-1,5-diazocane (CAS 1133116-31-0)


Synthesis of Diversified 1,5-Diazocane Libraries via Palladium-Catalyzed Cross-Coupling

This compound is ideally suited as a core scaffold for generating libraries of 1,5-diazocane derivatives. The two 3-bromophenylsulfonyl groups serve as robust handles for sequential or simultaneous Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the systematic variation of the aryl substituents on the sulfonamide groups, a strategy used to explore structure-activity relationships (SAR) in medicinal chemistry programs. [1]

Scaffold Hopping in Medicinal Chemistry for Conformational Constraint Exploration

In drug discovery, the 1,5-diazocane core can act as a 'scaffold hop' from more common piperazine or 1,4-diazepane rings. The larger, more flexible eight-membered ring provides a different spatial presentation of attached functional groups. This can be used to optimize binding interactions with biological targets or to overcome intellectual property barriers by moving into novel chemical space. The compound's specific substitution pattern provides a starting point for such investigations. [2]

Physicochemical Property Optimization for Lead Compound Development

The highly lipophilic nature of this compound, as indicated by its predicted ACD/LogP of 5.70 and high ACD/BCF , makes it a valuable tool for studying the effects of lipophilicity on a compound's pharmacokinetic and pharmacodynamic profile. It can serve as a model compound or a starting point for medicinal chemists seeking to understand or intentionally modulate the lipophilicity, solubility, and plasma protein binding of a lead series containing the diazocane motif.

Development of New Materials or Chemical Probes Requiring Specific Conformations

The unique combination of the 1,5-diazocane ring and the bromophenylsulfonyl groups may impart specific conformational or electronic properties. This makes the compound a candidate building block for the synthesis of new polymers, metal-organic frameworks (MOFs), or small-molecule fluorescent probes where a defined molecular geometry or the presence of heavy atoms (bromine) for X-ray crystallography is required. [3]

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